(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride
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Overview
Description
Arimoclomol is an investigational drug compound developed primarily for the treatment of neurodegenerative diseases. It is known for its potential to activate molecular chaperones, which help in the proper folding and functioning of proteins. This compound has been explored for its therapeutic effects in conditions such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick Disease Type C (NPC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arimoclomol is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of functional groups that confer its biological activity. The synthesis typically starts with the preparation of the pyridine ring, which is then functionalized to introduce the hydroxy and piperidinyl groups. The final step involves the formation of the carboximidoyl chloride moiety.
Industrial Production Methods
Industrial production of arimoclomol involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The process also involves rigorous quality control measures to meet regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
Types of Reactions
Arimoclomol undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidoyl chloride moiety can be reduced to form amines.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of arimoclomol, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: Used as a model compound to study molecular chaperone activation and protein folding mechanisms.
Biology: Investigated for its role in cellular stress responses and protein homeostasis.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases such as ALS and NPC. .
Industry: Potential applications in biotechnology for the development of drugs targeting protein misfolding diseases.
Mechanism of Action
Arimoclomol exerts its effects by activating the heat shock response, a cellular defense mechanism that helps in the proper folding and functioning of proteins. It specifically targets heat shock proteins, such as Hsp70, which act as molecular chaperones. By enhancing the activity of these proteins, arimoclomol helps in the clearance of damaged or misfolded proteins, thereby reducing cellular stress and improving cell survival .
Comparison with Similar Compounds
Arimoclomol is unique in its ability to activate molecular chaperones without causing significant cellular stress. Similar compounds include:
Geldanamycin: Another heat shock protein activator, but with higher toxicity.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved safety profile.
Celastrol: A natural compound that activates heat shock proteins but has limited bioavailability.
Compared to these compounds, arimoclomol offers a better safety profile and higher specificity for its molecular targets, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C14H20ClN3O3 |
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Molecular Weight |
313.78 g/mol |
IUPAC Name |
(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/b16-14+/t13-/m1/s1 |
InChI Key |
SGEIEGAXKLMUIZ-ZPTIMJQQSA-N |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CO/N=C(\C2=C[N+](=CC=C2)[O-])/Cl)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |
Synonyms |
arimoclomol BRX-220 BRX220 |
Origin of Product |
United States |
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